3-({2-[(Cyclohexylmethyl)amino]pyridin-3-yl}carbamoyl)propanoic acid
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Overview
Description
3-({2-[(Cyclohexylmethyl)amino]pyridin-3-yl}carbamoyl)propanoic acid is a synthetic organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of a cyclohexylmethyl group attached to an amino group, which is further connected to a pyridine ring The pyridine ring is substituted with a carbamoyl group, and the entire structure is linked to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(Cyclohexylmethyl)amino]pyridin-3-yl}carbamoyl)propanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclohexylmethylamine Intermediate: Cyclohexylmethylamine can be synthesized by the reductive amination of cyclohexanone with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Synthesis of the Pyridine Derivative: The pyridine derivative can be synthesized by reacting 3-bromopyridine with the cyclohexylmethylamine intermediate in the presence of a palladium catalyst and a base such as potassium carbonate.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the pyridine derivative with phosgene or a suitable carbamoylating agent.
Coupling with Propanoic Acid: The final step involves coupling the carbamoyl-substituted pyridine derivative with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as enhanced stability and reactivity.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-({2-[(Cyclohexylmethyl)amino]pyridin-3-yl}carbamoyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-({2-[(Cyclohexylmethyl)amino]pyridin-3-yl}carbamoyl)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
3-({2-[(Cyclohexylmethyl)amino]pyridin-3-yl}carbamoyl)acetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.
3-({2-[(Cyclohexylmethyl)amino]pyridin-3-yl}carbamoyl)benzoic acid: Similar structure with a benzoic acid moiety instead of propanoic acid.
Uniqueness
The uniqueness of 3-({2-[(Cyclohexylmethyl)amino]pyridin-3-yl}carbamoyl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[2-(cyclohexylmethylamino)pyridin-3-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-14(8-9-15(21)22)19-13-7-4-10-17-16(13)18-11-12-5-2-1-3-6-12/h4,7,10,12H,1-3,5-6,8-9,11H2,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGSRJAZICYIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C=CC=N2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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